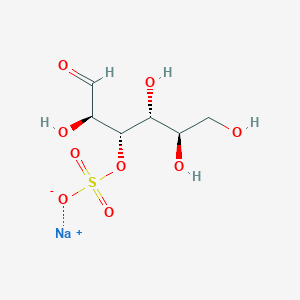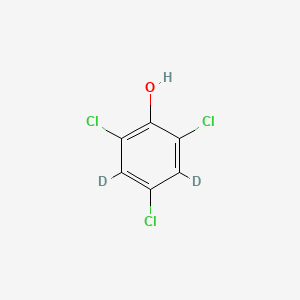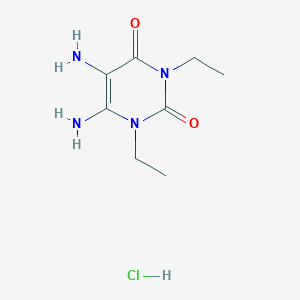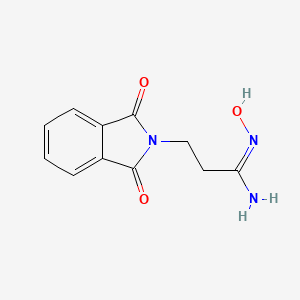
1,3-二氯-5-(2-氯乙基)苯
描述
1,3-Dichloro-5-(2-chloroethyl)benzene is a chemical compound with the molecular formula C8H7Cl3. It has a molecular weight of 209.5 . The IUPAC name for this compound is 1,3-dichloro-5-(2-chloroethyl)benzene .
Molecular Structure Analysis
The InChI code for 1,3-Dichloro-5-(2-chloroethyl)benzene is 1S/C8H7Cl3/c9-2-1-6-3-7(10)5-8(11)4-6/h3-5H,1-2H2 . This code provides a specific description of the molecule’s structure.科学研究应用
衍生物和配合物的合成
类似氯化苯化合物的衍生物的研究催生了复杂的化合物分子的各种合成方法。例如,Schulz、Deforth 和 Siebert (1993) 关于 4,5-苯并-1,3-二氯-2,3-二氢-1,3-二硼杂环合成的研究证明了通过用其他基团取代氯原子来创造具有特定化学性质的新化合物的潜力。这种类型的化学转化对于开发具有针对各种工业应用而定制的功能的材料至关重要。
(H. Schulz, Thomas Deforth, W. Siebert, 1993)
生物转化研究
Wilson、Smith 和 Rees (1986) 研究了甲烷产生含水层物质中卤代脂族烃(包括氯代苯)的生物转化。了解此类化合物在厌氧环境中的降解行为对于评估它们的环境影响和制定受污染地下水的生物修复策略至关重要。
(B. Wilson, Garmon B. Smith, J. Rees, 1986)
高级有机合成
Hu 等人 (2008) 对 1-(2,6-二氯-4-三氟甲基-苯基)-4-烷基-1H-[1,2,3]-三唑的区域选择性合成说明了氯代苯衍生物在构建杂环化合物中的应用,这对于药物研究开发新药至关重要。
(Huanan Hu, A. Zhang, L. Ding, Xinxiang Lei, Li-xue Zhang, 2008)
环境化学
Dhakal、Parkin 和 Lehmler (2019) 关于 3,5-二氯-3',4'-二甲氧基联苯(二氯联苯的代谢产物)结构的研究有助于我们了解氯代有机污染物的环境归趋和转化。这项研究可以为制定更有效的环境监测和污染控制策略提供信息。
属性
IUPAC Name |
1,3-dichloro-5-(2-chloroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3/c9-2-1-6-3-7(10)5-8(11)4-6/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVBVFDMCNQWMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-5-(2-chloroethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1455193.png)


![5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455198.png)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid](/img/structure/B1455199.png)
![4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455200.png)

![9-Oxo-octahydro-pyrazino[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester](/img/structure/B1455204.png)

![Potassium trifluoro({4-[methoxy(methyl)carbamoyl]phenyl})boranuide](/img/structure/B1455206.png)


![2'-Fluoro-5-(5-isopropyl-1H-tetrazol-1-yl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1455210.png)
![([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B1455214.png)